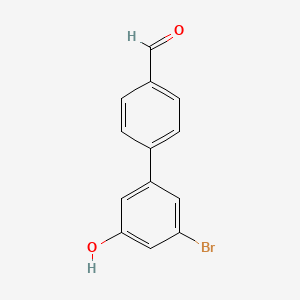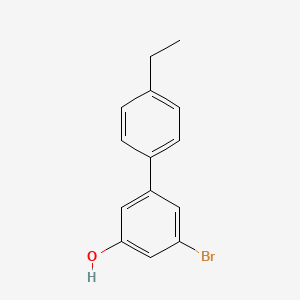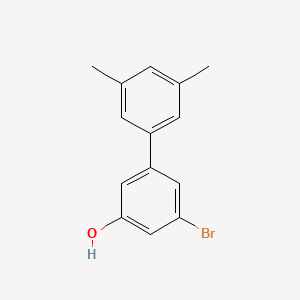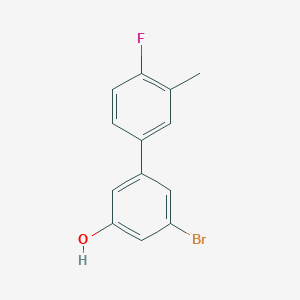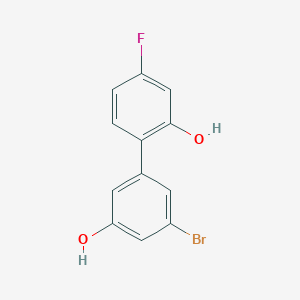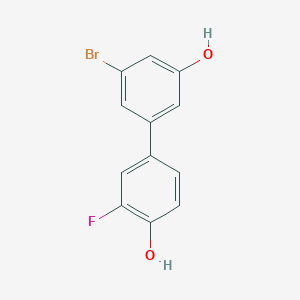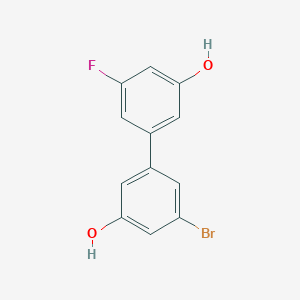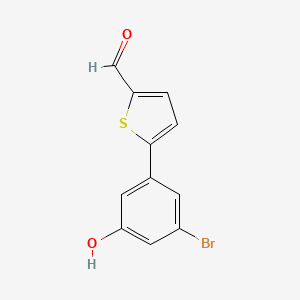
5-(5-Formylthiophen-2-yl)-3-bromophenol, 95%
Übersicht
Beschreibung
5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% (5FTPB) is a highly reactive and versatile organic compound that has numerous applications in scientific research. It is a brominated phenol derivative of 5-formylthiophene, a sulfur-containing aromatic compound. 5FTPB is an important synthetic intermediate for the preparation of various heterocyclic compounds, such as thiophenes, thiazoles, and thiophene-based polymers. 5FTPB has also been used in organic synthesis, as a catalyst for the synthesis of organic compounds, and as a reagent for the synthesis of organic polymers.
Wissenschaftliche Forschungsanwendungen
5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% has been used as a building block for the synthesis of various heterocyclic compounds, such as thiophenes, thiazoles, and thiophene-based polymers. It has also been used in organic synthesis, as a catalyst for the synthesis of organic compounds, and as a reagent for the synthesis of organic polymers. In addition, 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% has been used in the synthesis of biologically active compounds, such as anti-inflammatory agents, antioxidants, and anti-cancer agents.
Wirkmechanismus
The mechanism of action of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% is not fully understood. It is believed that the bromine atom in the molecule acts as a Lewis acid, which facilitates the formation of a covalent bond between the 5-formylthiophene and the bromine atom. This covalent bond is then further stabilized by the presence of an electron-withdrawing group, such as a carbonyl group, which increases the electron density of the bromine atom.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% have not been extensively studied. However, it has been suggested that 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% may have antioxidant, anti-inflammatory, and anti-cancer effects. In addition, it has been suggested that 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% may have a role in the regulation of cellular metabolism and the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% in laboratory experiments include its high reactivity, its availability in a range of concentrations, and its low cost. The disadvantages of using 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% include its potential toxicity and its potential to react with other compounds in the reaction mixture.
Zukünftige Richtungen
1. Further research into the biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95%.
2. Development of new synthesis methods for 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95%.
3. Investigation into the use of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% as a catalyst for the synthesis of organic compounds.
4. Investigation into the use of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% as a reagent for the synthesis of organic polymers.
5. Investigation into the use of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% as a building block for the synthesis of heterocyclic compounds.
6. Investigation into the potential of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% as an antioxidant, anti-inflammatory, and anti-cancer agent.
7. Investigation into the potential of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% as a regulator of cellular metabolism and gene expression.
8. Investigation into the potential of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% as a therapeutic agent.
9. Development of new methods for the purification of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95%.
10. Investigation into the potential of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% as an industrial chemical.
Synthesemethoden
5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% can be synthesized by a two-step reaction sequence. In the first step, 5-formylthiophene is reacted with bromine in the presence of a base, such as potassium carbonate or sodium hydroxide, to form 5-(5-formylthiophen-2-yl)-3-bromophenol. In the second step, the product is purified by recrystallization from a suitable solvent, such as ethyl acetate or ethanol.
Eigenschaften
IUPAC Name |
5-(3-bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2S/c12-8-3-7(4-9(14)5-8)11-2-1-10(6-13)15-11/h1-6,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNRYTFEKRAPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC(=CC(=C2)Br)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686387 | |
| Record name | 5-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261956-94-8 | |
| Record name | 5-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



